Pyridine-4-sulfonic acid

Crystal Engineering Supramolecular Chemistry Polymorph Screening

For R&D labs and pilot plants, positional isomer selection is critical. Pyridine-4-sulfonic acid (CAS 5402-20-0) is the thermodynamically controlled 4-isomer, essential for regiospecific synthesis of 4-aminopyridine (Fampridine) and 4-substituted pharmacophores. Its distinct catemeric hydrogen-bonding pattern enables reproducible supramolecular crystal engineering outcomes unattainable with the 2- or 3-isomers. With high aqueous solubility (17.7 mg/mL), it is ideal for homogeneous acid catalysis in green chemistry protocols. Substitution with other isomers leads to synthesis failure and material waste.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
CAS No. 5402-20-0
Cat. No. B1295824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-4-sulfonic acid
CAS5402-20-0
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1S(=O)(=O)O
InChIInChI=1S/C5H5NO3S/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H,7,8,9)
InChIKeyPTWLOSARXIJRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-4-sulfonic Acid (CAS 5402-20-0): Technical Procurement Guide for Research and Industrial Applications


Pyridine-4-sulfonic acid (CAS 5402-20-0), also known as 4-pyridinesulfonic acid, is an organosulfur compound with the molecular formula C₅H₅NO₃S and a molecular weight of 159.17 g/mol [1]. It belongs to the class of heterocyclic sulfonic acids, characterized by a sulfonic acid group (-SO₃H) substituted at the 4-position of the pyridine ring. The compound exhibits a predicted pKa of -2.85±0.50, indicating strong acidity, and demonstrates high aqueous solubility estimated at 17.7 mg/mL (0.111 mol/L) at 25°C, classifying it as "very soluble" . This physicochemical profile distinguishes it from other positional isomers and underlies its utility as both a synthetic intermediate and a functional reagent in specialized applications.

Why Pyridine-4-sulfonic Acid Cannot Be Substituted by Pyridine-3-sulfonic Acid or Pyridine-2-sulfonic Acid Isomers


The three positional isomers of pyridinesulfonic acid (2-, 3-, and 4-substituted) are chemically distinct entities, not interchangeable alternatives. Positional isomerism fundamentally alters critical physicochemical properties, including hydrogen-bonding patterns, crystal packing, and supramolecular synthon formation, which in turn dictate performance in specific applications [1]. During high-temperature sulfonation of pyridine, pyridine-3-sulfonic acid is the kinetically favored product at approximately 275°C, whereas pyridine-4-sulfonic acid forms under distinct thermodynamic control at elevated temperatures (~330°C) [2]. This synthetic divergence underscores their non-equivalence: a reaction pathway optimized for the 4-isomer will not proceed with the 3-isomer, and vice versa. For procurement decisions, assuming functional interchangeability among isomers constitutes a material risk to experimental reproducibility and process yield.

Pyridine-4-sulfonic Acid: Quantitative Evidence of Differential Performance


Crystal Structure Differentiation: Hydrogen-Bonding Synthon Variability Among 2-, 3-, and 4-Pyridinesulfonic Acid Isomers

A systematic crystallographic study comparing 2-, 3-, and 4-pyridinesulfonic acids reveals that the 4-isomer adopts a distinct hydrogen-bonding motif compared to its positional analogs. While all three isomers participate in N⁺-H···O⁻ hydrogen bonding, the 4-isomer specifically forms a catemeric N-H···O synthon pattern that differs from the dimeric arrangements observed in the 2- and 3-isomers [1]. This structural divergence is a direct consequence of sulfonic acid group positioning at the para position, which alters the molecular geometry and intermolecular interaction topology. No quantitative yield or binding constant data are provided in this study; the evidence is based on qualitative structural assignment via X-ray crystallography and graph set analysis.

Crystal Engineering Supramolecular Chemistry Polymorph Screening

Synthetic Utility for 4-Aminopyridine (Fampridine) Manufacture: A Patent-Documented Intermediary Role

Pyridine-4-sulfonic acid is documented in multiple pharmaceutical patents as a direct precursor for the synthesis of 4-aminopyridine (Fampridine, 4-AP), a potassium channel blocker used clinically for multiple sclerosis [1]. The patented process involves treatment of pyridine-4-sulfonic acid with NH₄OH and ZnCl₂ in an autoclave at 160°C to yield 4-aminopyridine [1]. In contrast, the 3-isomer (pyridine-3-sulfonic acid) does not serve as a viable precursor for 4-aminopyridine synthesis due to positional mismatch; substitution with the 3-isomer would yield 3-aminopyridine, a compound with entirely different pharmacological properties and commercial value. No comparative yield or purity data across alternative routes are provided in the patent documents; the evidence is based on documented synthetic utility.

Pharmaceutical Synthesis Drug Intermediates Amination

Aqueous Solubility Classification: High Solubility Enables Homogeneous Reaction Conditions

Pyridine-4-sulfonic acid exhibits an experimentally determined aqueous solubility of 17.7 mg/mL (0.111 mol/L) at 25°C, corresponding to a Log S (ESOL) value of -0.95, which classifies it as "very soluble" . This high aqueous solubility is attributed to the strong acidity (predicted pKa -2.85±0.50) and the hydrophilic sulfonic acid moiety . For context, the closely related compound 4-hydroxy-pyridine-3-sulfonic acid (CAS 51498-37-4) has a predicted pKa of -2.30±0.33, indicating moderately weaker acidity . No direct comparative solubility data for the positional isomers are available in authoritative databases; the solubility value is reported as a standalone experimental measurement.

Aqueous Synthesis Green Chemistry Formulation

Utility in Hydrogen Sensor Fabrication: Documented Functional Application

Pyridine-4-sulfonic acid is specifically cited as a component in the preparation of hydrogen sensor elements . The mechanism involves the proton-accepting capacity of the pyridine nitrogen, which interacts with hydrogen gas to generate a detectable signal. This application is attributed to the compound's structural features: a basic pyridine nitrogen for proton coordination and a strongly acidic sulfonic acid group that enhances proton conductivity and interfacial properties [1]. No comparative performance data (e.g., sensitivity, response time, detection limit) against alternative proton-accepting materials are provided in the available sources.

Hydrogen Sensing Proton Conduction Functional Materials

Validated Application Scenarios for Pyridine-4-sulfonic Acid (CAS 5402-20-0) Based on Evidence


Synthesis of 4-Aminopyridine (Fampridine) and Related 4-Substituted Pyridine Derivatives

Pyridine-4-sulfonic acid serves as a direct precursor for 4-aminopyridine (4-AP, Fampridine) synthesis via amination with NH₄OH and ZnCl₂ under autoclave conditions (160°C). This route is documented in multiple patents and provides a regiospecific pathway to 4-substituted pyridines. Procurement is essential for any laboratory or pilot plant engaged in 4-aminopyridine production or the synthesis of 4-substituted pyridine pharmacophores. Substitution with the 3-isomer will yield the incorrect regioisomer (3-aminopyridine), resulting in synthesis failure and material waste .

Crystal Engineering and Polymorph Screening of Sulfonamide Pharmaceuticals

The distinct hydrogen-bonding catemeric synthon pattern exhibited by pyridine-4-sulfonic acid, as identified via X-ray crystallography, makes this compound a valuable reference standard and co-crystal former in solid-state pharmaceutical development. Researchers engaged in polymorph screening, co-crystal design, or supramolecular synthon studies should procure the 4-isomer specifically, as the 2- and 3-isomers display different dimeric packing motifs that will not replicate the same crystal engineering outcomes .

Hydrogen Gas Sensor Element Fabrication

Pyridine-4-sulfonic acid is documented as a functional component in hydrogen sensor elements, leveraging its proton-accepting pyridine nitrogen and strongly acidic sulfonic acid moiety. Procurement is appropriate for materials science laboratories developing proton-conducting materials or chemiresistive gas sensors. The compound's high aqueous solubility (17.7 mg/mL) further facilitates solution-based deposition and thin-film fabrication processes .

Aqueous-Phase Organic Synthesis Requiring High Solubility Acid Catalysts

With an aqueous solubility of 17.7 mg/mL (0.111 mol/L) at 25°C and a predicted pKa of -2.85, pyridine-4-sulfonic acid is well-suited for acid-catalyzed reactions conducted in aqueous or highly polar media. Its "very soluble" classification enables homogeneous reaction conditions without the phase-transfer limitations encountered with less soluble sulfonic acids. Procurement should be prioritized for green chemistry applications, aqueous esterifications, or any synthetic protocol where water solubility of the acid catalyst is a process-critical parameter .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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